

Independent Verification of Y18501's EC50 Values Against Pseudoperonospora cubensis

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Compound of Interest

Compound Name: Y18501

Cat. No.: B12391466

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A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of **Y18501**, a novel oxysterol-binding protein inhibitor (OSBPI), against the oomycete *Pseudoperonospora cubensis*, the causal agent of cucumber downy mildew. The data presented is based on published research and is intended to offer a clear perspective on the compound's performance relative to other fungicides.

Important Note on Target Organism: Initial analysis of the query for "**Y18501**" and "*P. cubensis*" revealed that all relevant scientific literature pertains to *Pseudoperonospora cubensis*, a significant plant pathogen. There is no available data in the public domain linking **Y18501** to *Psilocybe cubensis*, the psychoactive mushroom. This guide will therefore focus exclusively on the verified activity of **Y18501** against *Pseudoperonospora cubensis*.

Comparative Efficacy of Y18501 and Other Fungicides

The following table summarizes the 50% effective concentration (EC50) values of **Y18501** and other fungicides against *Pseudoperonospora cubensis*. Lower EC50 values indicate higher potency.

Compound	Class	EC50 (µg/mL)	Notes
Y18501	Oxysterol-binding protein inhibitor (OSBPI)	0.0005 - 0.0046[1][2]	Demonstrates strong inhibitory activity.[1][2] A resistant subpopulation has been identified with EC50 values ranging from 0.001 to 11.785 µg/mL.[3]
Oxathiapiprolin	Oxysterol-binding protein inhibitor (OSBPI)	Not explicitly stated, but Y18501 has a similar structure.[1][2] Positive cross-resistance detected between Y18501 and oxathiapiprolin.[3]	Y18501 has poorer permeability in cucumber leaves compared to oxathiapiprolin.[2]
Chlorothalonil	Multi-site contact fungicide	Not applicable (synergistic agent)	Significantly promotes the inhibition of <i>P. cubensis</i> when used in combination with Y18501.[1][2]
Mancozeb	Multi-site contact fungicide	Not applicable (synergistic agent)	Compounding with mancozeb can alleviate the rapid development of resistance to Y18501 in the field.[3]

Experimental Protocols

The determination of EC50 values is a critical step in evaluating the efficacy of an antifungal compound. A standardized method, such as the broth microdilution assay, ensures reproducibility and comparability of results.

Protocol: Determination of EC50 by Broth Microdilution

This protocol is a generalized procedure based on established antifungal susceptibility testing methods.

1. Inoculum Preparation:

- *Pseudoperonospora cubensis* sporangia are harvested from infected cucumber leaves.
- The sporangia are suspended in sterile distilled water.
- The concentration of the sporangial suspension is adjusted to a final concentration of 1×10^5 sporangia/mL using a hemocytometer.

2. Preparation of Test Compounds:

- A stock solution of **Y18501** (and other test compounds) is prepared in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO).
- Serial two-fold dilutions of the stock solution are prepared in a suitable liquid medium (e.g., RPMI-1640) in a 96-well microtiter plate. The final concentrations should bracket the expected EC50 value.

3. Incubation:

- An equal volume of the prepared sporangial suspension is added to each well of the microtiter plate containing the diluted test compound.
- The plate is incubated under controlled conditions (e.g., 20°C in the dark) for a period that allows for germination and mycelial growth in the control wells (typically 24-72 hours).

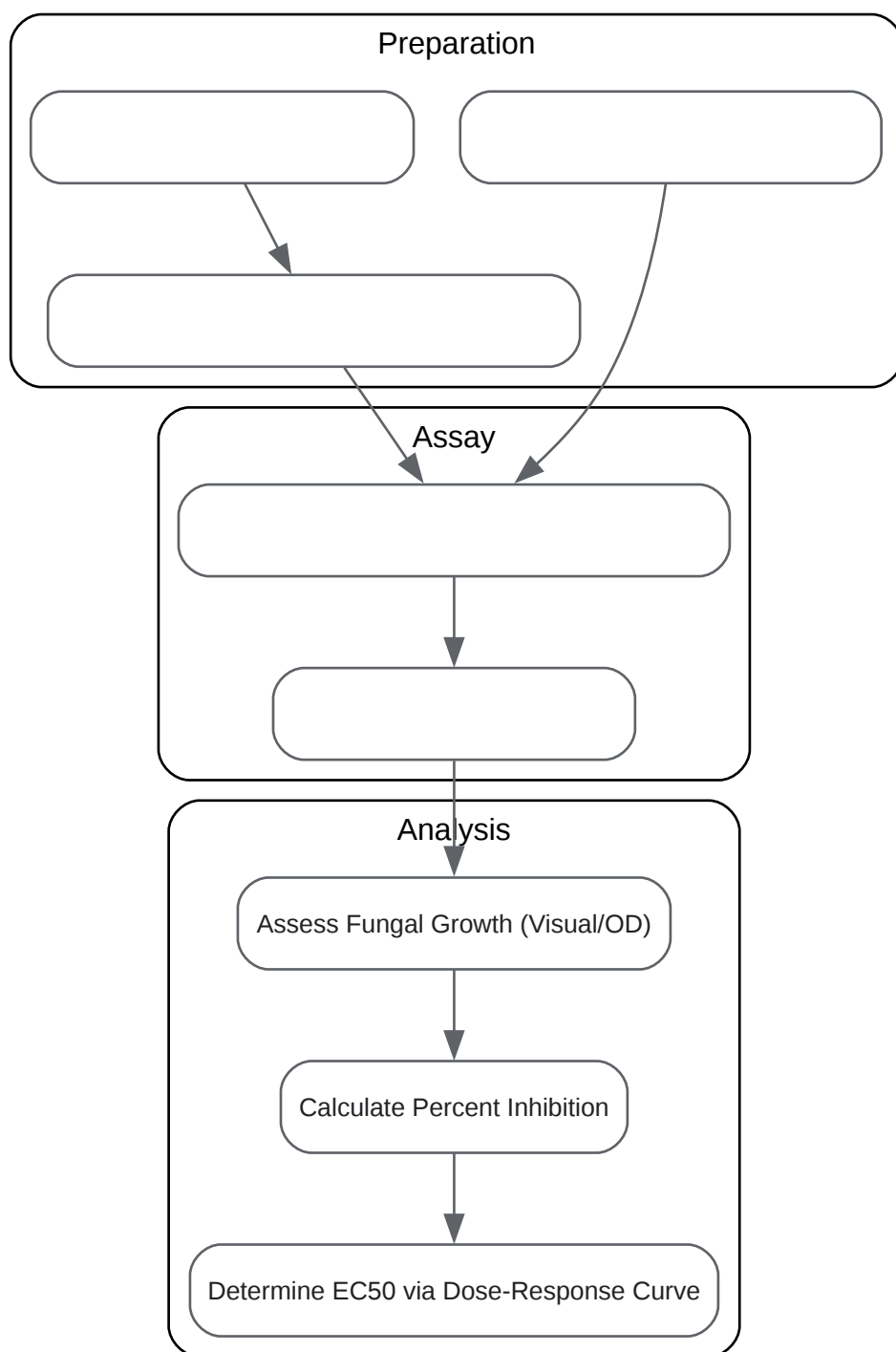
4. Data Collection and Analysis:

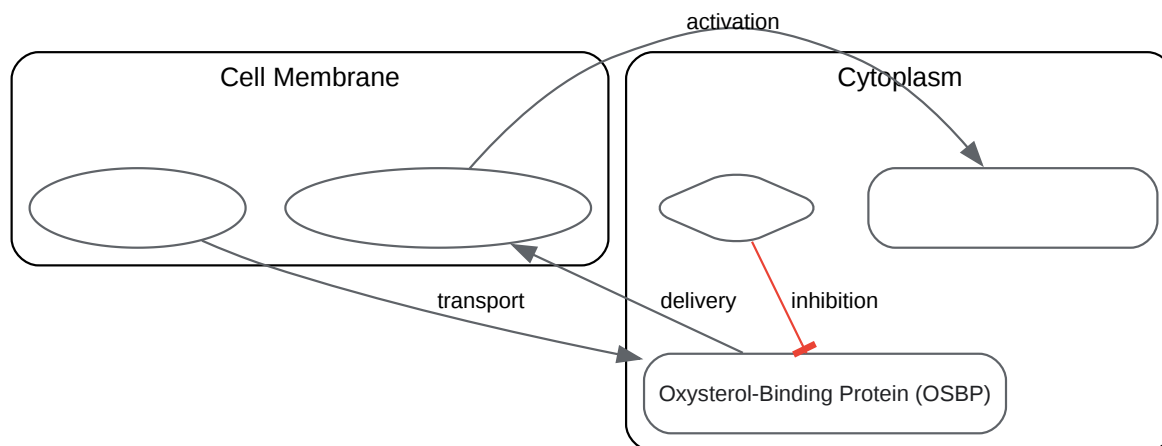
- The growth of *P. cubensis* in each well is assessed. This can be done visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

- The percentage of growth inhibition for each concentration is calculated relative to the growth in the control wells (containing no fungicide).
- The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow for EC50 Determination





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- To cite this document: BenchChem. [Independent Verification of Y18501's EC50 Values Against Pseudoperonospora cubensis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12391466#independent-verification-of-y18501-s-ec50-values-against-p-cubensis]

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